A Comprehensive Technical Guide to the Physical Properties of 2-Nitro-4-(trifluoromethyl)aniline
A Comprehensive Technical Guide to the Physical Properties of 2-Nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)aniline is a key chemical intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and agrochemicals. Its molecular structure, featuring a nitro group and a trifluoromethyl group on an aniline backbone, imparts unique chemical and physical properties that are critical for its application in synthetic chemistry and drug design. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a detailed overview of the known physical properties of 2-Nitro-4-(trifluoromethyl)aniline, along with standardized experimental protocols for their determination.
Physicochemical Properties
The physical properties of 2-Nitro-4-(trifluoromethyl)aniline are summarized in the tables below. These values are essential for predicting its behavior in various solvents and under different experimental conditions.
General and Calculated Properties
| Property | Value | Source |
| CAS Number | 400-98-6 | [1][2] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |
| Molecular Weight | 206.12 g/mol | [1] |
| Appearance | Yellow to brown crystalline powder | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.196 (Calculated) | [4] |
| pKa | -5.30 ± 0.10 (Predicted for a related compound) | [5] |
Thermal and Density Properties
| Property | Value | Unit | Source |
| Melting Point | 104.0 - 110.0 | °C | [3] |
| 105 - 106 | °C | [6] | |
| 106 - 107.5 | °C | [7] | |
| Boiling Point | 265.6 ± 40.0 (Predicted) | °C | [6] |
| Density | 1.4711 (Estimate) | g/cm³ | [6] |
| Vapor Pressure | 8.06 | mmHg | [6] |
| Flash Point | 47.8 | °C | [6] |
Solubility
| Solvent | Solubility | Source |
| Methanol | Soluble | [6] |
| Toluene | Soluble | [6] |
| Water | Log10 of Water solubility in mol/l = -2.86 (Calculated) | [4] |
Experimental Protocols
Accurate determination of physical properties is crucial for the reliable application of chemical compounds. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered 2-Nitro-4-(trifluoromethyl)aniline is packed into a capillary tube to a height of 1-2 mm. The tube is then tapped gently to ensure tight packing.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device with a heated metal block.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-1.0°C.[6]
Boiling Point Determination (Capillary Method)
For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant. As 2-Nitro-4-(trifluoromethyl)aniline is a solid at room temperature, its boiling point is typically predicted or would be determined under vacuum. The following is a general procedure for determining the boiling point of an organic liquid.
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Heating and Observation: The apparatus is heated slowly and uniformly. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: The heat source is removed, and the temperature at which the rapid and continuous stream of bubbles stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]
Density Determination (Solvent Displacement Method for Powders)
The density of a powdered solid can be determined by measuring the volume of a non-reactive liquid it displaces.
Methodology:
-
Mass Measurement: A known mass of 2-Nitro-4-(trifluoromethyl)aniline powder is accurately weighed using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a solvent in which the compound is insoluble (e.g., a non-polar solvent like hexane if the compound's solubility is low). The initial volume of the solvent is recorded.
-
Displacement: The weighed powder is carefully added to the graduated cylinder, ensuring all of it is submerged and no air bubbles are trapped.
-
Final Volume Measurement: The new volume of the solvent and powder is recorded. The volume of the powder is the difference between the final and initial volumes.
-
Calculation: The density is calculated by dividing the mass of the powder by its determined volume.
Solubility Determination (Isothermal Equilibrium Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Preparation of Saturated Solution: An excess amount of 2-Nitro-4-(trifluoromethyl)aniline is added to a vial containing a known volume of the desired solvent (e.g., methanol, toluene, water).
-
Equilibration: The vial is sealed and placed in a constant temperature shaker or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the mixture is allowed to settle. A known volume of the supernatant is carefully withdrawn using a syringe and filtered through a fine filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved 2-Nitro-4-(trifluoromethyl)aniline in the filtered solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L).[8][9][10]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of 2-Nitro-4-(trifluoromethyl)aniline, based on a patented process.[7] This provides a logical relationship between the starting materials, reaction steps, and the final product.
References
- 1. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 2. 2-Nitro-4-(trifluoromethyl)aniline, 98% | Fisher Scientific [fishersci.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chem.ws [chem.ws]
- 6. researchgate.net [researchgate.net]
- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
